molecular formula C10H8N4O3 B3931832 4-[(2-hydroxyethyl)amino]-5-nitrophthalonitrile

4-[(2-hydroxyethyl)amino]-5-nitrophthalonitrile

Cat. No.: B3931832
M. Wt: 232.20 g/mol
InChI Key: LYTDJZRBQBDHLE-UHFFFAOYSA-N
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Description

4-[(2-hydroxyethyl)amino]-5-nitrophthalonitrile is a chemical compound that has gained significant attention in scientific research. It is a highly versatile and useful compound that has been studied for its various applications in the field of chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 4-[(2-hydroxyethyl)amino]-5-nitrophthalonitrile is complex and varies depending on its application. In the case of fluorescent dyes, it acts as a chelator for metal ions, resulting in a change in the fluorescence properties. In organic synthesis, it acts as a nucleophile and participates in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in detail. It has been shown to have low toxicity and is relatively safe for use in lab experiments. However, it is important to note that its effects may vary depending on the concentration and duration of exposure.

Advantages and Limitations for Lab Experiments

4-[(2-hydroxyethyl)amino]-5-nitrophthalonitrile has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the study of 4-[(2-hydroxyethyl)amino]-5-nitrophthalonitrile. One potential application is in the development of new fluorescent probes for the detection of metal ions. Additionally, it could be studied for its potential use in drug delivery systems and in the synthesis of new organic compounds.
In conclusion, this compound is a highly versatile and useful compound that has been studied extensively for its various applications in scientific research. Its synthesis method has been optimized for maximum yield and purity, and its mechanism of action varies depending on its application. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of this compound, including its potential use in the development of new fluorescent probes and drug delivery systems.

Scientific Research Applications

4-[(2-hydroxyethyl)amino]-5-nitrophthalonitrile has been widely used in scientific research for its various applications. One of the primary applications is in the field of fluorescent dyes, where it is used as a fluorescent probe for the detection of metal ions. It has also been studied for its use in the synthesis of various organic compounds and as a reagent in organic synthesis.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c11-5-7-3-9(13-1-2-15)10(14(16)17)4-8(7)6-12/h3-4,13,15H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTDJZRBQBDHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1NCCO)[N+](=O)[O-])C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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